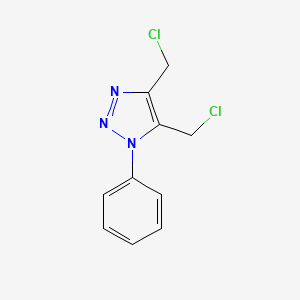![molecular formula C19H12N2O5 B7816403 1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B7816403.png)
1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines. These compounds are characterized by a fused tricyclic structure containing an oxazepine ring. The presence of nitro and phenoxy groups in the molecule adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through a base-promoted protocol using commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . The reaction is carried out under metal-free conditions with potassium phosphate (K3PO4) or potassium carbonate (K2CO3) as promoters .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality. The choice of solvents, catalysts, and purification techniques would be tailored to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Reduction: Reduction of the nitro group yields 1-amino-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one.
Substitution: Nucleophilic substitution can lead to various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of signaling pathways and enzyme activities, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the nitro and phenoxy groups, resulting in different reactivity and applications.
1-nitro-3-phenoxydibenzo[b,e][1,4]oxazepin-11(10H)-one: Similar structure but with different ring fusion, leading to variations in chemical properties.
Uniqueness
1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and phenoxy groups enhances its reactivity and potential for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
7-nitro-9-phenoxy-5H-benzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5/c22-19-18-15(21(23)24)10-13(25-12-6-2-1-3-7-12)11-17(18)26-16-9-5-4-8-14(16)20-19/h1-11H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJSLLWURSOTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C3C(=C2)OC4=CC=CC=C4NC3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
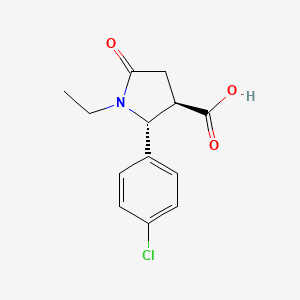
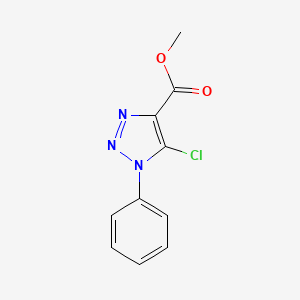
![1,3,4-Thiadiazol-2-amine, 5-[[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-](/img/structure/B7816348.png)
![5,7-dimethyl-4H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B7816351.png)
![5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylic acid](/img/structure/B7816370.png)
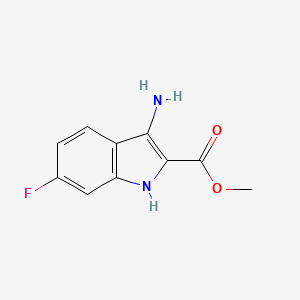
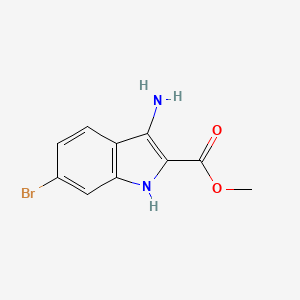
![4-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B7816383.png)
![2,4-Dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B7816386.png)
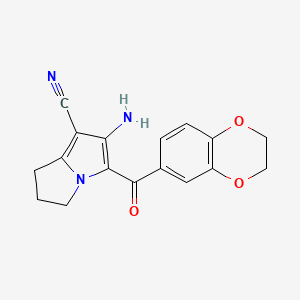
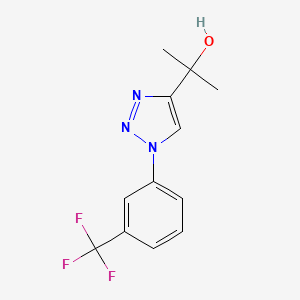
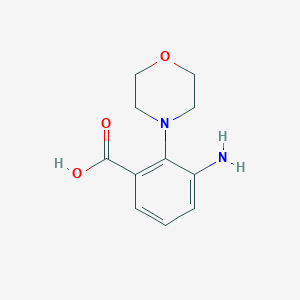
![5-[[5-(3,4,5-Trimethoxyphenyl)-2H-tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7816409.png)
